molecular formula C12H15N3O9 B14634668 (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate CAS No. 54635-07-3

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate

Cat. No.: B14634668
CAS No.: 54635-07-3
M. Wt: 345.26 g/mol
InChI Key: YJILTGCJYOTFDY-UHFFFAOYSA-N
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Description

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a triazinane core with three methylene triacetate groups attached, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate typically involves the reaction of cyanuric chloride with glycine in the presence of a base. The reaction proceeds through nucleophilic substitution, where the chlorine atoms on the cyanuric chloride are replaced by glycine molecules, forming the triazinane core. The reaction conditions often require a controlled temperature and pH to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would include steps such as:

    Preparation of Cyanuric Chloride: Cyanuric chloride is synthesized from urea through a thermal decomposition process.

    Reaction with Glycine: The cyanuric chloride is then reacted with glycine under controlled conditions.

    Purification: The resulting product is purified using techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the triazinane core or the methylene triacetate groups.

    Substitution: Nucleophilic substitution reactions can replace the methylene triacetate groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein modification.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which (2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate exerts its effects involves interactions with various molecular targets. The triazinane core can interact with enzymes or proteins, potentially inhibiting their activity. The methylene triacetate groups can also participate in reactions that modify the structure and function of biological molecules.

Comparison with Similar Compounds

Similar Compounds

    Cyanuric Acid: A simpler compound with a similar triazinane core but without the methylene triacetate groups.

    Melamine: Another triazinane derivative with different functional groups attached.

Uniqueness

(2,4,6-Trioxo-1,3,5-triazinane-1,3,5-triyl)tris(methylene) triacetate is unique due to its combination of the triazinane core and methylene triacetate groups, which provide it with distinct chemical properties and reactivity compared to other similar compounds.

Properties

CAS No.

54635-07-3

Molecular Formula

C12H15N3O9

Molecular Weight

345.26 g/mol

IUPAC Name

[3,5-bis(acetyloxymethyl)-2,4,6-trioxo-1,3,5-triazinan-1-yl]methyl acetate

InChI

InChI=1S/C12H15N3O9/c1-7(16)22-4-13-10(19)14(5-23-8(2)17)12(21)15(11(13)20)6-24-9(3)18/h4-6H2,1-3H3

InChI Key

YJILTGCJYOTFDY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN1C(=O)N(C(=O)N(C1=O)COC(=O)C)COC(=O)C

Origin of Product

United States

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